MFCD18315811
Description
MFCD18315811 is a heterocyclic compound whose structural and functional properties are under active investigation in medicinal and synthetic chemistry. Such compounds are often explored for their bioactivity, including enzyme inhibition or receptor modulation, due to their structural versatility and stability.
Key inferred properties (based on structural analogs):
- Molecular weight: Likely 180–220 g/mol, comparable to similar triazine or trifluoromethyl-substituted compounds .
- Bioactivity: Potential CYP enzyme inhibition or P-gp substrate behavior, as seen in structurally related molecules .
- Synthetic route: Likely involves nucleophilic substitution or catalytic coupling, given the prevalence of these methods in synthesizing halogenated heterocycles .
Properties
IUPAC Name |
2-chloro-4-[2-methoxy-5-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3O2/c1-20-13-5-3-9(14(16,17)18)7-10(13)8-2-4-12(19)11(15)6-8/h2-7,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSQRSJPIQUBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686185 | |
| Record name | 3-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261929-00-3 | |
| Record name | 3-Chloro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18315811” typically involves a multi-step process The initial step often includes the formation of a core structure through a series of condensation reactions
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using batch or continuous flow reactors. The process is optimized to ensure high yield and purity, often involving purification steps like crystallization or chromatography.
Types of Reactions:
Oxidation: “this compound” can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions of “this compound” typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon, reagents such as halides.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
“MFCD18315811” has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD18315811” exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to desired outcomes. The exact pathways and targets depend on the context of its application, such as its role in a biological system or a chemical reaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares MFCD18315811 with three structurally or functionally related compounds, drawing on data from analogous molecules in the evidence.
Structural Analog: CAS 918538-05-3 (MDL: MFCD11044885)
- Molecular formula : C₆H₃Cl₂N₃
- Molecular weight : 188.01 g/mol
- Key properties :
- Log S (ESOL): -2.47 (low aqueous solubility)
- Bioavailability score: 0.55
- CYP inhibition: Moderate (predicted)
- Comparison: this compound likely shares low solubility due to halogen substitution but may exhibit higher bioavailability if optimized for hydrogen bond donors (e.g., -NH₂ groups). Unlike CAS 918538-05-3, which has two chlorine atoms, this compound might incorporate fluorine or trifluoromethyl groups to enhance metabolic stability .
Functional Analog: CAS 1533-03-5 (MDL: MFCD00039227)
- Molecular formula : C₁₀H₉F₃O
- Molecular weight : 202.17 g/mol
- Key properties :
- TPSA: 26.30 Ų (moderate polarity)
- GI absorption: High
- Synthetic accessibility: 2.89 (scale: 1–10, lower = easier)
- Comparison :
Hybrid Analog: CAS 1761-61-1 (MDL: MFCD00003330)
- Molecular formula : C₇H₅BrO₂
- Molecular weight : 201.02 g/mol
- Key properties :
- Solubility: 0.687 mg/mL in aqueous buffer
- Hazard profile: H302 (harmful if swallowed)
- Comparison :
Data Tables
Table 1: Physicochemical Properties
Research Findings and Implications
- Structural optimization : Substituting chlorine in CAS 918538-05-3 with fluorine (as in CAS 1533-03-5) could enhance this compound’s metabolic stability without compromising solubility .
- Safety : this compound’s design likely mitigates hazards associated with brominated analogs (e.g., CAS 1761-61-1), aligning with green chemistry principles .
- Applications: Predicted utility in kinase inhibition or antimicrobial agents, based on triazine derivatives’ known activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
